molecular formula C16H13ClN2O3S3 B2737739 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895444-59-4

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2737739
CAS No.: 895444-59-4
M. Wt: 412.92
InChI Key: BLOHFJUGSOXEDX-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of 4-(5-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then reacted with tosyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require temperature control to optimize yield and purity .

Chemical Reactions Analysis

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate protein-protein interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S3/c1-10-2-4-11(5-3-10)25(21,22)9-15(20)19-16-18-12(8-23-16)13-6-7-14(17)24-13/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOHFJUGSOXEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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